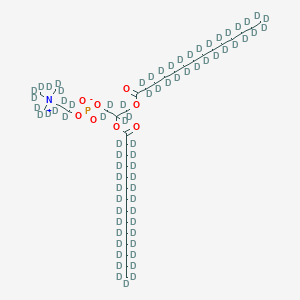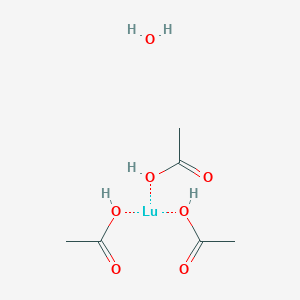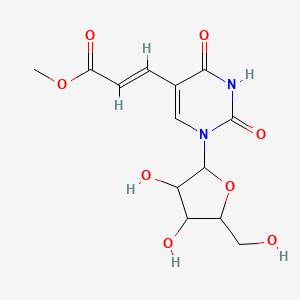
Methyl 5-(benzylthio)-4-chloro-3-hydroxythiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(benzylthio)-4-chloro-3-hydroxythiophene-2-carboxylate is a complex organic compound with a thiophene ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(benzylthio)-4-chloro-3-hydroxythiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a thiophene derivative followed by the introduction of a benzylthio group. The hydroxylation and esterification steps are then carried out to obtain the final product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and improving the overall sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(benzylthio)-4-chloro-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The chlorinated position can be reduced to yield a dechlorinated product.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce various functional groups at the benzylthio position.
Aplicaciones Científicas De Investigación
Methyl 5-(benzylthio)-4-chloro-3-hydroxythiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of Methyl 5-(benzylthio)-4-chloro-3-hydroxythiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzylthio-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Shares the benzylthio group but has a different core structure.
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Similar in having a methyl ester group but differs in the rest of the structure.
Uniqueness
Methyl 5-(benzylthio)-4-chloro-3-hydroxythiophene-2-carboxylate is unique due to its combination of functional groups and the thiophene ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C13H11ClO3S2 |
|---|---|
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
methyl 5-benzylsulfanyl-4-chloro-3-hydroxythiophene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO3S2/c1-17-12(16)11-10(15)9(14)13(19-11)18-7-8-5-3-2-4-6-8/h2-6,15H,7H2,1H3 |
Clave InChI |
XUCRVCFMGWWOBJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(S1)SCC2=CC=CC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12062670.png)

![Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-](/img/structure/B12062673.png)
![N,N'-(1R,2R)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12062675.png)




![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12062726.png)


![(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12062759.png)

![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[3-(2-pyridinyl-N)propylidene-C]ruthenium(II)](/img/structure/B12062764.png)
